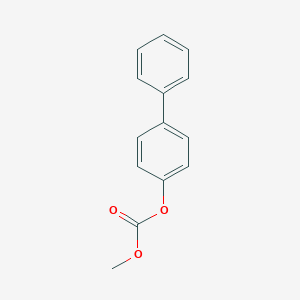

4-Biphenylyl methyl carbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Biphenylyl methyl carbonate: is an organic compound with the molecular formula C14H12O3. It is a type of ester, which is a class of compounds commonly used in various chemical applications due to their reactivity and versatility. This compound is known for its unique structure, which includes a biphenyl group attached to a carbonic acid ester moiety.

準備方法

Synthetic Routes and Reaction Conditions:

Fischer Esterification: One common method to synthesize carbonic acid methylbiphenyl-4-yl ester is through Fischer esterification. This involves reacting biphenyl-4-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Acyl Chloride Method: Another method involves converting biphenyl-4-carboxylic acid to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with methanol to form the ester.

Industrial Production Methods: In industrial settings, the production of carbonic acid methylbiphenyl-4-yl ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction conditions ensures efficient production.

化学反応の分析

Types of Reactions:

Hydrolysis: 4-Biphenylyl methyl carbonate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield biphenyl-4-carboxylic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Transesterification: This compound can participate in transesterification reactions where the ester group is exchanged with another alcohol in the presence of a catalyst.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Alcohol and a catalyst like sodium methoxide.

Major Products:

Hydrolysis: Biphenyl-4-carboxylic acid and methanol.

Reduction: Biphenyl-4-methanol.

Transesterification: New ester and methanol.

科学的研究の応用

Chemistry: 4-Biphenylyl methyl carbonate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: While specific biological applications are less common, esters like this one are often explored for their potential in drug development due to their ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. Its unique structure imparts desirable properties to the final products, such as improved thermal stability and mechanical strength.

作用機序

The mechanism of action for carbonic acid methylbiphenyl-4-yl ester primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

類似化合物との比較

Ethyl biphenyl-4-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

Biphenyl-4-carboxylic acid: The parent acid of the ester.

Methyl benzoate: A simpler ester with a single benzene ring instead of a biphenyl group.

Uniqueness: 4-Biphenylyl methyl carbonate is unique due to its biphenyl structure, which imparts distinct physical and chemical properties compared to simpler esters

生物活性

4-Biphenylyl methyl carbonate (CAS No. 17175-08-5) is an organic compound that has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, highlighting relevant research findings, potential therapeutic uses, and safety considerations.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure linked to a methyl carbonate functional group. The presence of the biphenyl moiety is significant, as biphenyl derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds with biphenyl structures exhibit notable antimicrobial activity. For instance, a study demonstrated that biphenyl derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action typically involves disruption of bacterial cell membranes or interference with metabolic pathways.

Toxicological Assessment

The safety profile of this compound is crucial for its application in consumer products and pharmaceuticals. According to the NIOSH Occupational Exposure Banding process, chemicals are evaluated for various health endpoints, including carcinogenicity, reproductive toxicity, and skin sensitization. While specific data on this compound is scarce, related biphenyl compounds have shown varying degrees of toxicity, necessitating careful assessment during development and use.

Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Biphenyl derivatives inhibit bacterial growth; potential for use in antimicrobial formulations. |

| Anticancer Potential | Induction of apoptosis in cancer cells observed in related compounds; further studies needed on this compound. |

| Toxicological Profile | Limited data available; requires thorough evaluation based on structural analogs. |

Case Studies

- Biphenyl Derivative Study : A study published in a peer-reviewed journal examined the antimicrobial effects of various biphenyl derivatives, finding that modifications to the structure significantly influenced their activity against Gram-positive and Gram-negative bacteria.

- Safety Evaluation : An occupational health study assessed exposure risks associated with biphenyl use in industrial settings. The findings emphasized the importance of monitoring exposure levels to mitigate health risks associated with similar compounds.

特性

IUPAC Name |

methyl (4-phenylphenyl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-14(15)17-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANTWTKWHLPURZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。